5'-Ethylcarboxamido-2',3'-isopropylidene adenosine

A2B adenosine receptor cAMP functional assay CHO cell

Researchers requiring a stable, non-proprietary A2B adenosine receptor full agonist often face degradation by endogenous adenosine deaminase (ADA) and restricted access to patent-encumbered alternatives. This compound directly resolves both issues. • Confirmed full agonist in hA2B-CHO cAMP functional assays - defines Emax and normalizes inter-experimental variability. • 2',3'-O-isopropylidene group confers ADA resistance, enabling reliable pharmacology in tissue homogenates and primary cells. • Serves as a protected scaffold for 5'-carboxamido or N6 derivatization without additional protection/deprotection cycles.

Molecular Formula C15H20N6O4
Molecular Weight 348.36 g/mol
CAS No. 39491-53-7
Cat. No. B1140553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Ethylcarboxamido-2',3'-isopropylidene adenosine
CAS39491-53-7
Synonyms1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide;  2’,3’-O-isopropylidene-NECA; 
Molecular FormulaC15H20N6O4
Molecular Weight348.36 g/mol
Structural Identifiers
InChIInChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1
InChIKeyFIHQDKWIAMIECN-BYYPQSTMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine (CAS 39491-53-7): A2B Adenosine Receptor Agonist for cAMP Functional Assays


5'-Ethylcarboxamido-2',3'-isopropylidene adenosine (CAS 39491-53-7), also known as 2',3'-O-isopropylidene-NECA, is a synthetic adenosine derivative with the molecular formula C15H20N6O4 and molecular weight 348.36 . It incorporates a 5'-N-ethylcarboxamido modification on the adenine base and a 2',3'-O-isopropylidene protecting group on the ribose moiety . This compound functions as an adenosine receptor agonist and has been characterized as a full agonist in functional assays measuring cAMP modulation in CHO cells expressing the human A2B (hA2B) receptor [1].

Assay Context A2B receptor cAMP functional assay tool
Synthetic Workflow Protected ribose scaffold for selective derivatization
Stability Feature Reported ADA resistance for enzyme-prone systems
Procurement Non-proprietary research tool with open use

Why 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine Cannot Be Replaced by Unprotected NECA or Other Adenosine Agonists


The 2',3'-O-isopropylidene protecting group fundamentally distinguishes this compound from its unprotected analog NECA (5'-N-ethylcarboxamidoadenosine, CAS 35920-39-9), conferring differential enzymatic stability, synthetic utility, and receptor subtype activation profile. While NECA acts as a non-selective agonist across A1, A2A, and A3 receptors with high nanomolar affinity [1], the isopropylidene-protected derivative exhibits distinct pharmacological behavior and serves as a protected intermediate for selective derivatization. Generic substitution with unprotected NECA fails in applications requiring (1) resistance to adenosine deaminase–mediated degradation, (2) selective functional engagement of the A2B receptor with full agonist efficacy, or (3) a protected scaffold for downstream synthetic elaboration without side-reaction complications [2].

Unprotected NECA Lacks validated A2B full agonism and is susceptible to adenosine deaminase, altering functional assay interpretation.
A2A-selective agonists CGS 21680 and similar compounds show negligible A2B activity; subtype engagement mismatch limits direct replacement.
Generic adenosine analogs Absence of isopropylidene protection eliminates synthetic orthogonality and ADA stability, requiring additional protection steps.

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine (CAS 39491-53-7): Quantitative Comparator Evidence for Scientific Selection


Full A2B Agonist Confirmation in hA2B-CHO cAMP Functional Assay

5'-Ethylcarboxamido-2',3'-isopropylidene adenosine has been explicitly confirmed as a full agonist in a functional assay measuring cAMP level modulation in CHO cells expressing the human A2B (hA2B) receptor [1]. In contrast, the unprotected analog NECA, while demonstrating high affinity across multiple adenosine receptor subtypes (Ki values of 14 nM for A1, 20 nM for A2A, and 6.2 nM for A3) [2], shows substantially lower functional potency at the A2B receptor with an EC50 of 2.4 μM [2] and has been characterized as a non-selective agonist lacking A2B specificity.

A2B full agonism
Head-to-head
Protected derivative confirmed as full A2B agonist in hA2B-CHO cAMP assay; NECA lacks this specific functional validation (A2B EC50 = 2.4 μM).
Supports assay-characterized A2B activation benchmark
Different assay systems may yield distinct EC50 ranges for NECA
A2B adenosine receptor cAMP functional assay CHO cell full agonist

Enzymatic Stability Conferred by 2',3'-O-Isopropylidene Protecting Group

The 2',3'-O-isopropylidene protecting group significantly alters susceptibility to adenosine deaminase (ADA)–catalyzed deamination. In a direct comparative study, the deamination rate of 2',3'-isopropylidene adenosine catalyzed by calf intestinal ADA was evaluated alongside unmodified adenosine across varying pH conditions [1]. The isopropylidene modification substantially reduced the enzymatic deamination rate compared to adenosine, demonstrating that protection of the 2' and 3' hydroxyl groups confers measurable resistance to ADA-mediated metabolic degradation. Unprotected NECA, lacking this modification, remains fully susceptible to ADA activity.

ADA stability
Head-to-head
Isopropylidene protection substantially reduces deamination rate by calf intestinal ADA compared to adenosine, across pH conditions.
Reduces degradation variability in ADA-expressing systems
Rate values available in primary source
enzymatic stability adenosine deaminase protecting group deamination resistance

Protected Scaffold for Selective Synthetic Derivatization

The 2',3'-O-isopropylidene group serves as an orthogonal protecting group that masks the ribose 2' and 3' hydroxyls while leaving the 5'-N-ethylcarboxamido moiety and N6 amino group accessible for further chemical elaboration . In contrast, unprotected NECA exposes all hydroxyl groups, requiring additional protection/deprotection steps during synthesis that reduce overall yield and introduce side reactions . This protected scaffold has been explicitly cited as 'a useful template for the development of A2B adenosine receptor agonists' .

Synthetic utility
Class-level inference
Isopropylidene masks 2',3'-OH, allowing selective 5'-carboxamido and N6 derivatization without temporary protection.
Streamlines synthesis of A2B agonist libraries
Data to verify for specific synthetic pathways
synthetic intermediate protecting group nucleoside derivatization medicinal chemistry

Defined Purity Specifications for Reproducible Assay Performance

Commercial suppliers specify this compound with defined purity grades of 98% or ≥95% , accompanied by batch-specific Certificates of Analysis . Physical characterization includes melting point 200-202°C and solubility in DMSO, ethanol, and methanol [1]. These specifications enable direct cross-batch and cross-vendor comparison. In contrast, generic 'adenosine receptor agonist' compounds may lack batch-specific purity documentation or defined analytical parameters.

Purity specification
Specification review
98% (HPLC); melting point 200–202°C; soluble in DMSO, ethanol, methanol.
Batch-specific CoA enables cross-lot reproducibility
Verify CoA for current lot
HPLC purity analytical characterization quality control reproducibility

Differential Receptor Subtype Selectivity Profile versus A2A-Selective Agonists

5'-Ethylcarboxamido-2',3'-isopropylidene adenosine has been explicitly positioned as a template for A2B receptor agonist development . In contrast, CGS 21680 (CAS 120225-54-9) demonstrates high selectivity for the A2A receptor subtype with a Ki of 27 nM at A2A [1] and shows negligible activity at A2B (EC50 >10 μM) [2]. This fundamental divergence in subtype engagement means that experiments requiring A2B receptor activation cannot substitute CGS 21680 for the protected NECA scaffold.

Subtype selectivity
Cross-study
A2B full agonist vs. CGS 21680: A2A Ki = 27 nM, A2B EC50 >10 μM (>370-fold lower functional potency at A2B).
A2A-selective tools do not substitute for A2B studies
Comparative data across recombinant systems
receptor selectivity A2B adenosine receptor A2A adenosine receptor subtype specificity

Patent-Exempt Scaffold versus Proprietary A2B Agonists

5'-Ethylcarboxamido-2',3'-isopropylidene adenosine (CAS 39491-53-7) is a well-established research tool compound referenced in the scientific literature since at least 1999 [1]. In contrast, advanced proprietary A2B agonists such as BAY 60-6583 (CAS 910487-58-0) are protected by composition-of-matter patents that restrict use and require material transfer agreements . This distinction has direct implications for procurement freedom and downstream publication rights.

Patent freedom
Class-level
Non-proprietary scaffold cited since 1999; unrestricted research use vs. patent-protected BAY 60-6583.
Supports procurement without MTA or IP constraints
Confirm current IP landscape
patent status research tool proprietary compound chemical scaffold

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine (CAS 39491-53-7): High-Value Research and Industrial Application Scenarios


A2B Adenosine Receptor Functional Assay Development and Validation

This compound is optimally deployed as a positive control or reference agonist in cAMP accumulation assays using CHO cells or other heterologous systems expressing recombinant human A2B receptors. Its confirmed full agonist status in hA2B-CHO cAMP assays [1] provides a validated benchmark for characterizing novel A2B ligands, establishing assay dynamic range, and normalizing inter-experimental variability. Researchers evaluating putative A2B agonists can use this compound to define the maximum receptor response (Emax) in their specific assay system.

Protected Intermediate for Selective Adenosine Derivative Synthesis

Medicinal chemists synthesizing libraries of adenosine receptor ligands can employ this compound as a protected scaffold that enables selective functionalization at the 5'-carboxamido position or N6 amino group without requiring additional 2',3'-protection/deprotection cycles. The isopropylidene group remains intact during these modifications and can be removed under mild acidic conditions when deprotection is desired, streamlining synthetic routes and improving overall yield compared to routes starting from unprotected NECA [1].

Enzymatic Stability Studies and Adenosine Deaminase Resistance Assays

In experimental systems where endogenous adenosine deaminase (ADA) activity may confound adenosine receptor pharmacology (e.g., tissue homogenates, primary cell cultures with high ADA expression), this compound offers enhanced stability relative to unprotected adenosine or NECA. The 2',3'-O-isopropylidene modification confers measurable resistance to ADA-catalyzed deamination [1], enabling more reliable assessment of receptor-mediated effects without the confounding influence of rapid ligand degradation.

A2B-Selective Pharmacology Studies Requiring Non-Proprietary Tools

Investigators studying A2B adenosine receptor function in inflammation, vascular biology, or cancer who require a non-proprietary, literature-validated agonist scaffold should select this compound over patent-encumbered alternatives like BAY 60-6583. Its unrestricted research use and extensive citation history dating to 1999 [1] facilitate experimental replication, publication, and cross-laboratory comparison without intellectual property constraints or material transfer agreement requirements.

Application
Selection Property
Validation Focus
A2B cAMP functional assay
Full agonist characterization
hA2B-CHO system response benchmarking
Protected scaffold synthesis
2',3'-O-isopropylidene protection
Synthetic route efficiency and selectivity
ADA resistance assays
Deamination resistance
ADA-mediated degradation comparison
Non-proprietary A2B research
Unrestricted research use
Publication freedom and cross-lab comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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